N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1004253-24-0
VCID: VC7494011
InChI: InChI=1S/C23H26N4O3/c1-5-26(6-2)18-13-11-17(12-14-18)24-23(29)22-20(30-4)15-21(28)27(25-22)19-10-8-7-9-16(19)3/h7-15H,5-6H2,1-4H3,(H,24,29)
SMILES: CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C
Molecular Formula: C23H26N4O3
Molecular Weight: 406.486

N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1004253-24-0

Cat. No.: VC7494011

Molecular Formula: C23H26N4O3

Molecular Weight: 406.486

* For research use only. Not for human or veterinary use.

N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1004253-24-0

Specification

CAS No. 1004253-24-0
Molecular Formula C23H26N4O3
Molecular Weight 406.486
IUPAC Name N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C23H26N4O3/c1-5-26(6-2)18-13-11-17(12-14-18)24-23(29)22-20(30-4)15-21(28)27(25-22)19-10-8-7-9-16(19)3/h7-15H,5-6H2,1-4H3,(H,24,29)
Standard InChI Key OVYWSWCSEPLGEW-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide features a 1,6-dihydropyridazine ring substituted at positions 1, 3, 4, and 6. Key functional groups include:

  • A 2-methylphenyl moiety at position 1, contributing steric bulk and aromatic interactions.

  • A 4-methoxy group at position 4, enhancing electron-donating properties.

  • A carboxamide group at position 3, enabling hydrogen bonding and biological target engagement.

  • A 4-diethylaminophenyl group attached to the carboxamide nitrogen, introducing tertiary amine functionality for solubility modulation .

PropertyValue/Description
Molecular FormulaC₂₄H₂₉N₅O₃
Molecular Weight459.53 g/mol
IUPAC NameN-[4-(Diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Key Functional GroupsMethoxy, carboxamide, diethylamino, methylphenyl

The dihydropyridazine core adopts a planar conformation, with the 6-oxo group facilitating keto-enol tautomerism under specific conditions . X-ray crystallographic data for analogous compounds (e.g., C₁₉H₁₄FN₅O) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)° . These structural features suggest potential π-π stacking interactions and hydrogen-bonding networks in the solid state.

Synthetic Pathways and Optimization

The synthesis of N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide likely involves multi-step protocols common to pyridazine derivatives. A representative route may include:

  • Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds generates the dihydropyridazine scaffold. For example, reacting 1-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions yields a 6-oxo-1,6-dihydropyridazine intermediate .

  • Methoxy Substitution: Electrophilic aromatic substitution or nucleophilic displacement introduces the 4-methoxy group. Methylation using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) achieves this modification .

  • Carboxamide Installation: Coupling the pyridazine-3-carboxylic acid derivative with 4-diethylaminophenylamine via peptide coupling reagents (e.g., HATU, EDCI) forms the final carboxamide bond .

StepReactionConditionsYield (%)
1CyclocondensationEtOH, HCl, reflux, 12 h65–75
2MethoxylationCH₃I, K₂CO₃, DMF, 80°C, 6 h82–88
3Amide CouplingHATU, DIPEA, DCM, rt, 24 h45–55

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Advanced analytical techniques such as HPLC-MS and ¹H/¹³C NMR confirm structural integrity.

Physicochemical Properties

The compound’s physicochemical profile derives from its polar functional groups and aromatic systems:

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (<0.1 mg/mL at 25°C). The diethylamino group enhances solubility in acidic aqueous media via protonation .

  • Melting Point: Estimated 210–215°C based on analogs like C₂₃H₁₉N₅O₄ (mp 198–202°C) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis at the carboxamide group under strongly acidic or basic conditions.

UV-Vis spectroscopy of related compounds shows absorption maxima at λ = 265 nm (π→π* transitions) and 310 nm (n→π* transitions), suggesting applications in optical materials .

Reactivity and Functionalization

The dihydropyridazine core undergoes characteristic reactions:

  • Oxidation: Treatment with MnO₂ or DDQ converts the 1,6-dihydropyridazine to a fully aromatic pyridazine system, altering electronic properties.

  • Electrophilic Substitution: The methoxy group directs electrophiles to the para position, enabling further functionalization (e.g., nitration, sulfonation).

  • Reductive Amination: The diethylamino group may participate in reductive amination with aldehydes/ketones to form quaternary ammonium derivatives .

Notably, the carboxamide group resists nucleophilic substitution but undergoes hydrolysis to carboxylic acids under prolonged heating with HCl or NaOH .

Biological Activity and Mechanisms

While direct pharmacological data for this compound remain unpublished, structural analogs exhibit:

  • Kinase Inhibition: Pyridazine carboxamides inhibit tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket, with IC₅₀ values in the nanomolar range .

  • Antimicrobial Effects: Methoxy-substituted pyridazines demonstrate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .

  • CNS Penetration: The diethylamino group enhances blood-brain barrier permeability, suggesting potential neuropharmacological applications .

Mechanistically, the carboxamide forms hydrogen bonds with key residues (e.g., Thr790 in EGFR), while the diethylamino group engages in hydrophobic interactions with pocket lipophilic regions .

Industrial and Research Applications

Beyond pharmaceuticals, this compound finds utility in:

  • Organic Electronics: As an electron-transport material in OLEDs due to its planar conjugated system and high thermal stability.

  • Catalysis: Palladium complexes of pyridazine derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers >10,000 .

  • Analytical Chemistry: Functionalization with fluorescent tags enables use as a probe for metal ion detection (e.g., Cu²⁺, Fe³⁺) .

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